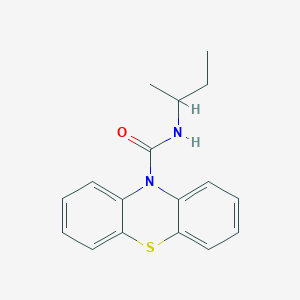

N-(butan-2-yl)-10H-phenothiazine-10-carboxamide

Description

Overview of Phenothiazine (B1677639) Core Structures in Medicinal Chemistry

The phenothiazine core is a tricyclic heterocyclic system consisting of two benzene (B151609) rings fused to a central 1,4-thiazine ring. researchgate.netscispace.com This fundamental structure, with the chemical formula S(C₆H₄)₂NH, has proven to be a versatile scaffold in the development of a wide array of therapeutic agents. wikipedia.orgresearchgate.net Historically, phenothiazine derivatives revolutionized the field of psychiatry with the advent of antipsychotic drugs. nih.gov Beyond their neuroleptic applications, these compounds have been investigated for a multitude of other biological activities, including anti-inflammatory, antimicrobial, antitumor, and antihistaminic properties. researchgate.netscispace.comsemanticscholar.org

The bioactivity of phenothiazine derivatives is often attributed to their unique three-dimensional, butterfly-like conformation and their ability to interact with various biological targets. researchgate.net Modifications to the phenothiazine nucleus, particularly at the nitrogen atom of the central thiazine (B8601807) ring (position 10), have led to the synthesis of numerous derivatives with diverse pharmacological profiles. researchgate.netscispace.com The electronic properties of the phenothiazine ring system also contribute to its biological actions, with the sulfur and nitrogen heteroatoms playing key roles in its interactions. nih.gov

The Significance of the Carboxamide Linkage in Phenothiazine Derivatives

The introduction of a carboxamide linkage at the N-10 position of the phenothiazine core gives rise to a class of compounds known as phenothiazine-10-carboxamides. This structural modification significantly influences the physicochemical and biological properties of the parent molecule. The carboxamide group, with its hydrogen bond donor and acceptor capabilities, can modulate the compound's solubility, membrane permeability, and interactions with biological macromolecules.

Research into phenothiazine-10-carboxamides has revealed their potential in various therapeutic areas. For instance, several studies have synthesized and evaluated novel phenothiazine-10-carboxamides for their cytotoxic effects against cancer cell lines and their ability to modulate cholinesterase activity, which is relevant in the context of Alzheimer's disease. nih.gov The nature of the substituent on the carboxamide nitrogen (the R group in -CONHR) is a critical determinant of the compound's biological activity. nih.gov

Structural Elucidation of N-(butan-2-yl)-10H-phenothiazine-10-carboxamide

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenothiazine core, a signal for the N-H proton of the carboxamide, and signals for the protons of the butan-2-yl group (a methyl triplet, a methyl doublet, a methylene (B1212753) quartet, and a methine sextet). |

| ¹³C NMR | Resonances for the carbon atoms of the phenothiazine rings, a signal for the carbonyl carbon of the carboxamide, and signals for the four distinct carbon atoms of the butan-2-yl substituent. |

| IR Spectroscopy | A characteristic absorption band for the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands associated with the aromatic C-H and C=C bonds of the phenothiazine structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₈N₂OS), along with fragmentation patterns characteristic of the phenothiazine core and the loss of the butan-2-yl group. |

The synthesis of this compound would likely follow a general procedure for the preparation of N-substituted phenothiazine-10-carboxamides. This typically involves the reaction of a phenothiazine-10-carbonyl chloride intermediate with the corresponding amine, in this case, butan-2-amine. nih.gov

Contextualizing this compound within Related Phenothiazine Carboxamides

To understand the potential properties of this compound, it is useful to compare its structure with other reported N-alkyl and N-aryl phenothiazine-10-carboxamides. The nature of the substituent on the carboxamide nitrogen has been shown to influence the biological activity of these compounds. The table below presents a selection of related phenothiazine carboxamides and their reported activities to provide a comparative context.

| Compound | N-Substituent | Reported Biological Activity/Area of Investigation |

| N-phenyl-10H-phenothiazine-10-carboxamide | Phenyl | Investigated for cytotoxic and cholinesterase modulatory activities. nih.gov |

| N-ethyl-10H-phenothiazine-10-carboxamide | Ethyl | Studied for potential anticancer properties. nih.gov |

| N-(propan-2-yl)-10H-phenothiazine-10-carboxamide | Isopropyl | Synthesized as part of a library of novel phenothiazine derivatives. nih.gov |

| This compound | sec-Butyl | The specific biological profile is not extensively documented in publicly available literature, but it would be expected to exhibit activities within the spectrum of this chemical class. |

| N-benzyl-10H-phenothiazine-10-carboxamide | Benzyl | Explored for potential neuroprotective effects. |

The sec-butyl group in this compound introduces a degree of steric bulk and lipophilicity that would differ from simpler alkyl or aryl substituents. These differences in physicochemical properties could translate to variations in biological activity, such as altered binding affinity for target proteins or different pharmacokinetic profiles.

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-ylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-3-12(2)18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKLPQPMWLPSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321227 | |

| Record name | N-butan-2-ylphenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372172-55-9 | |

| Record name | N-butan-2-ylphenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 10H-Phenothiazine-10-carboxamide Derivatives

The synthesis of 10H-phenothiazine-10-carboxamide derivatives is primarily centered around the acylation of the nitrogen atom of the phenothiazine (B1677639) core. A common and effective strategy involves the use of a highly reactive intermediate, 10H-phenothiazine-10-carbonyl chloride. This intermediate can then be readily reacted with a variety of primary or secondary amines to yield the desired N-substituted carboxamides.

Formation of the Acyl Chloride Intermediate: 10H-phenothiazine is reacted with a phosgene (B1210022) equivalent to introduce the carbonyl chloride group at the 10-position.

Amidation: The resulting 10H-phenothiazine-10-carbonyl chloride is then subjected to a nucleophilic substitution reaction with the appropriate amine.

This approach offers a versatile platform for creating a diverse library of phenothiazine-10-carboxamide (B14158894) derivatives by simply varying the amine used in the final amidation step. nih.gov

Specific Synthetic Pathways for N-(butan-2-yl)-10H-phenothiazine-10-carboxamide

N-Alkylation Approaches

Direct N-alkylation of the phenothiazine ring is a common method for synthesizing N-alkyl-phenothiazine derivatives. researchgate.netchemrxiv.orgfao.orgdntb.gov.ua This typically involves reacting 10H-phenothiazine with an alkyl halide in the presence of a base. However, this approach leads to a direct carbon-nitrogen bond at the 10-position and is not a direct pathway to this compound, which features a carboxamide linkage.

An indirect N-alkylation strategy could potentially be employed by first synthesizing a precursor that is later converted to the final product. For instance, one could envision the synthesis of a phenothiazine derivative with a leaving group that could be displaced by sec-butylamine (B1681703) after the carboxamide moiety is in place, though this is a more convoluted and less common approach than direct amidation.

Amidation Reactions at the 10H-Position

The most direct and widely applicable method for the synthesis of this compound is through an amidation reaction. This pathway involves the reaction of the key intermediate, 10H-phenothiazine-10-carbonyl chloride, with sec-butylamine. nih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of sec-butylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. nahrainuniv.edu.iq

The general reaction is as follows: 10H-phenothiazine-10-carbonyl chloride + sec-butylamine → this compound + HCl

This method is highly efficient and allows for the straightforward introduction of the butan-2-yl group onto the carboxamide functionality.

Reductive Amination Strategies for Analogous Phenothiazine Derivatives

Reductive amination is a powerful tool for the formation of carbon-nitrogen bonds and is used in the synthesis of various phenothiazine derivatives. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.

While not a direct method for the synthesis of the carboxamide bond in this compound, reductive amination has been employed in the synthesis of more complex phenothiazine analogues. For instance, a novel reductive N-phenylethylation of phenothiazine has been reported using triethylsilane and trifluoroacetic acid with methyl 4-(2-methoxyvinyl)benzoate to create an extended linker on the phenothiazine core. nih.gov This demonstrates the utility of reductive amination in modifying the phenothiazine scaffold, even if it is not the primary route to the target carboxamide.

Precursor and Intermediate Synthesis

The successful synthesis of this compound relies on the efficient preparation of its key precursors and intermediates.

The foundational precursor is 10H-phenothiazine . It can be synthesized through several methods, with a common laboratory-scale preparation involving the reaction of diphenylamine (B1679370) with sulfur in the presence of a catalyst like iodine at elevated temperatures. nahrainuniv.edu.iq

The crucial intermediate for the amidation reaction is 10H-phenothiazine-10-carbonyl chloride . This compound is typically prepared by reacting 10H-phenothiazine with phosgene or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction is generally carried out in an inert solvent like dry benzene (B151609) or tetrahydrofuran (B95107) (THF). The use of a base like triethylamine or pyridine is often necessary to scavenge the HCl produced.

| Intermediate Synthesis | Reagents | Solvent | Catalyst/Base | Yield | Reference |

| 10H-phenothiazine | Diphenylamine, Sulfur | None (neat) | Iodine | 80% | nahrainuniv.edu.iq |

| 10H-phenothiazine-10-carbonyl chloride | 10H-phenothiazine, Phosgene | Dry Benzene | Triethylamine | - | |

| 10H-phenothiazine-10-carbonyl chloride | 10H-phenothiazine, Triphosgene | THF | Pyridine | 85% |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its intermediates.

For the synthesis of 10H-phenothiazine-10-carbonyl chloride , key parameters to control include temperature and the exclusion of moisture, as both phosgene and the product are sensitive to water. Using triphosgene as a solid, less hazardous alternative to gaseous phosgene can improve handling and safety. The choice of solvent and base can also influence the reaction rate and yield. Anhydrous conditions are paramount to prevent the hydrolysis of the acyl chloride.

In the final amidation step , the reaction conditions can be fine-tuned to achieve high yields. The choice of solvent, reaction temperature, and the stoichiometry of the reactants are important considerations. Aprotic solvents such as THF or dichloromethane (B109758) are commonly used. The reaction is often carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. The use of an appropriate base to neutralize the HCl byproduct is essential for preventing the protonation of the amine reactant and ensuring a high conversion rate.

| Reaction Step | Key Parameters to Optimize | Typical Conditions | Expected Outcome |

| Acyl Chloride Formation | Phosgene equivalent, temperature, solvent, base | Triphosgene, 25°C, THF, Pyridine | High yield (>80%) of 10H-phenothiazine-10-carbonyl chloride |

| Amidation | Amine stoichiometry, solvent, temperature, base | 1.1 eq. sec-butylamine, THF, room temp., Triethylamine | High conversion to this compound |

By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity.

Spectroscopic and Analytical Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, the specific crystal structure of N-(butan-2-yl)-10H-phenothiazine-10-carboxamide has not been determined or published. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, and bond angles, are not available.

The determination of a molecule's three-dimensional arrangement in the solid state through single-crystal X-ray diffraction is a definitive analytical technique. This method provides precise information on the conformation of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While the structures of numerous other phenothiazine (B1677639) derivatives have been elucidated and reported in crystallographic databases, this specific compound remains uncharacterized by this technique. Future crystallographic studies would be necessary to provide these critical structural details for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. For phenothiazine (B1677639) derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly utilized. researchgate.netsamipubco.com

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations due to its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying phenothiazine derivatives. samipubco.com

The choice of a basis set is also critical for obtaining reliable results. Basis sets are sets of mathematical functions used to build the molecular orbitals. For molecules of this size, Pople-style basis sets such as 6-31G(d,p), 6-311G++(d,p), or 6-311++G(d,p) are often selected. researchgate.netsamipubco.com The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more accurate description of the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding. For instance, in a study on the related compound N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, geometry optimization was performed using the B3LYP/6–31G++(d,p) basis set to comprehend its structural and electronic aspects. researchgate.net These calculations help determine key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometrical Parameters Optimized by DFT Methods for Phenothiazine-like Structures Note: This table presents typical data for phenothiazine derivatives to illustrate the output of DFT calculations, as specific experimental or calculated data for the title compound is not available.

| Parameter | Typical Value | Method/Basis Set |

|---|---|---|

| C-S Bond Length (Å) | 1.77 - 1.78 | B3LYP/6-31G(d,p) |

| C-N Bond Length (Å) | 1.40 - 1.46 | B3LYP/6-31G(d,p) |

| C=O Bond Length (Å) | 1.22 - 1.24 | B3LYP/6-31G(d,p) |

| Phenothiazine Butterfly Angle (°) | 130 - 150 | B3LYP/6-31G(d,p) |

Hartree-Fock (HF) is an ab initio method that provides a fundamental starting point for many computational studies. While generally less accurate than DFT for many applications because it does not account for electron correlation, HF calculations are computationally less demanding. They are often used for initial geometry optimizations or as a basis for more advanced calculations. In the study of phenothiazine derivatives, HF results can be compared with DFT and experimental data to assess the impact of electron correlation on the molecular structure. samipubco.com

Electronic Structure Analysis

Once the optimized geometry is obtained, various analyses can be performed to understand the electronic characteristics of the molecule, which are key determinants of its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This facilitates charge transfer within the molecule. samipubco.com For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, while the LUMO distribution can vary depending on the substituents. DFT calculations are used to compute the energies of these orbitals. For a series of studied phenothiazine derivatives, the calculated HOMO-LUMO gap ranged from 3.07 eV to 4.43 eV, indicating varying levels of reactivity and internal charge transport capabilities. samipubco.com

Table 2: Example Frontier Molecular Orbital Energies for Phenothiazine Derivatives Note: This table contains representative data from related phenothiazine compounds to illustrate FMO analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 10-phenylphenothiazine (PP) | -5.40 | -0.99 | 4.41 |

| 10-phenyl-10H-phenothiazine-3-carbaldehyde (PPC) | -5.71 | -2.05 | 3.66 |

| (E)-3-(7-bromo-10-phenyl-10H-phenothiazin-3-yl)-2-cyanoacrylic acid (BPPCA) | -6.19 | -3.12 | 3.07 |

Data sourced from a study on phenothiazine derivatives. samipubco.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, allowing for the identification of nucleophilic and electrophilic regions.

Regions with negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net In N-(butan-2-yl)-10H-phenothiazine-10-carboxamide, the MEP map would be expected to show a significant negative potential around the oxygen atom of the carboxamide group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the carboxamide and the sulfur atom of the phenothiazine ring would also exhibit regions of negative potential. Positive potential would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the carboxamide group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the classical Lewis structure concept. wisc.edujuniperpublishers.com

Table 3: Typical Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis for Phenothiazine Carboxamides Note: This table shows representative types of interactions and energies found in similar molecular structures.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(carboxamide) | π(C=O) | ~50-70 | n → π (Resonance) |

| LP(2) O(carbonyl) | σ(N-C(amide)) | ~20-30 | n → σ (Hyperconjugation) |

| π(C-C)(ring) | π(C-C)(ring) | ~15-25 | π → π (Delocalization) |

| LP(1) S(ring) | σ(C-N)(ring) | ~5-10 | n → σ (Hyperconjugation) |

Reactivity and Stability Predictions

Fukui Function Analysis

No published studies detailing the Fukui function analysis of this compound are currently available. This analysis, which is crucial for identifying the electrophilic, nucleophilic, and radical attack sites within a molecule, has not been publicly reported for this specific compound.

Thermodynamic Properties Calculation

There is no available research that has calculated the thermodynamic properties of this compound. Such calculations would provide essential data on its enthalpy, entropy, and Gibbs free energy, offering insights into its stability and reaction spontaneity under various conditions.

Solvent Effects on Electronic Properties and Reactivity

A comprehensive study on the influence of different solvents on the electronic properties and reactivity of this compound has not been documented in the scientific literature. Understanding these effects is vital for predicting the compound's behavior in various chemical environments.

In Silico Screening and Target Identification

There are no specific in silico screening or target identification studies focused on this compound reported in the public domain. Such research would be instrumental in identifying potential biological targets and predicting the compound's pharmacological activity.

Molecular and Cellular Biology Investigations Pre Clinical Focus

Evaluation of Biological Activities in Controlled In Vitro Systems

Antimicrobial Activity Studies

The antimicrobial efficacy of phenothiazine (B1677639) derivatives is a significant area of investigation. The in vitro antimicrobial activity of compounds like N-(butan-2-yl)-10H-phenothiazine-10-carboxamide is typically evaluated against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Standard methods such as the agar well diffusion method and broth microdilution are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compound. In the agar well diffusion assay, the diameter of the zone of inhibition around a well containing the compound indicates its antimicrobial potency. The broth microdilution method provides a more quantitative measure of the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth after a specific incubation period.

For instance, studies on various phenothiazine derivatives have demonstrated a broad spectrum of antimicrobial activity. A study on 18 different phenothiazine derivatives revealed that compounds like thioridazine, chlorpromazine, trifluoperazine, fluphenazine, and triflupromazine were particularly active against a range of aerobic and anaerobic bacteria. nih.govdocumentsdelivered.com Another study on newly synthesized phenothiazine-3-sulphonamide derivatives reported MIC values ranging from 1.0 to 3.5 mg/L against pathogenic bacteria and fungi. b-cdn.netpandawainstitute.com These findings underscore the potential of the phenothiazine scaffold in developing new antimicrobial agents. The specific activity of this compound would be determined by testing it against a similar panel of microorganisms.

Table 1: Illustrative Antimicrobial Activity of Selected Phenothiazine Derivatives

| Compound | Microorganism | Method | Result (e.g., MIC) |

|---|---|---|---|

| Thioridazine | Various aerobic and anaerobic bacteria | Not Specified | Active |

| Chlorpromazine | Various aerobic and anaerobic bacteria | Not Specified | Active |

| Trifluoperazine | Various aerobic and anaerobic bacteria | Not Specified | Active |

| Phenothiazine-3-sulphonamide derivative | Staphylococcus aureus | Agar well diffusion | 1.0 - 3.5 mg/L |

| Phenothiazine-3-sulphonamide derivative | Escherichia coli | Agar well diffusion | 1.0 - 3.5 mg/L |

| Phenothiazine-3-sulphonamide derivative | Aspergillus fumigatus | Agar well diffusion | 1.0 - 3.5 mg/L |

Antioxidant Properties and Radical Scavenging Assays

Phenothiazine and its derivatives are recognized for their antioxidant properties, which are primarily attributed to the nitrogen and sulfur heteroatoms in the tricyclic ring system. nih.gov These compounds can act as potent radical scavengers, mitigating the damaging effects of reactive oxygen species (ROS). The antioxidant potential of this compound can be quantitatively assessed using various in vitro assays.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.come3s-conferences.org In the DPPH assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength. Similarly, the ABTS assay measures the compound's capacity to quench the pre-formed ABTS radical cation. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

Studies on various phenothiazine derivatives have consistently demonstrated their radical scavenging capabilities. For example, novel phenothiazine-linked 1,2,4-triazole derivatives have shown potent antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide scavenging assays. researchgate.net

Table 2: Illustrative Antioxidant Activity of Phenothiazine Derivatives

| Compound/Derivative Type | Assay | Result (e.g., IC50) |

|---|---|---|

| Phenothiazine-linked 1,2,4-triazole derivative (6d) | DPPH Radical Scavenging | Potent Activity |

| Phenothiazine-linked 1,2,4-triazole derivative (6e) | Nitric Oxide Scavenging | Potent Activity |

| Phenothiazine-linked 1,2,4-triazole derivative (6i) | Hydrogen Peroxide Scavenging | Potent Activity |

The antioxidant action of phenothiazines involves the inhibition of radical chain reactions. physchemres.org Phenothiazine derivatives can interrupt the propagation of lipid peroxidation by donating a hydrogen atom to peroxyl radicals, thereby forming a stable phenothiazinyl radical that is less reactive and unable to continue the chain reaction. scite.ai

The kinetics of this inhibition can be studied by monitoring the rate of oxygen consumption in a system undergoing initiated autoxidation. For instance, a study on 10H-phenothiazin-2-yl-methanamine demonstrated its ability to inhibit the radical chain oxidation of isopropyl alcohol and 1,4-dioxane. physchemres.org The effective rate constants for inhibition and the inhibition capacity can be determined from such kinetic studies. physchemres.org The mechanism of action often involves the phenothiazine acting as a very effective free-radical chain breaker. scite.ai

In the context of oxidizing secondary alcohols, it has been observed that some phenothiazine derivatives can be regenerated. physchemres.org For example, in the oxidation of isopropyl alcohol, 10H-phenothiazin-2-yl-methanamine exhibited an inhibition capacity significantly greater than two, indicating the occurrence of inhibitor regeneration. physchemres.org However, this phenomenon is substrate-dependent, as it was not observed in the oxidation of 1,4-dioxane by the same compound. physchemres.org Quantum chemistry studies suggest that in an aqueous solution, phenothiazine can be regenerated through a reaction between the initially formed radical cation and a superoxide radical anion. rsc.org

Anti-inflammatory Potential

The anti-inflammatory potential of this compound can be assessed through various in vitro assays that measure the inhibition of key inflammatory mediators. A common method is the inhibition of protein denaturation assay, which is relevant because protein denaturation is a hallmark of inflammation.

For example, a study on a series of newly synthesized phenothiazine derivatives evaluated their in vitro anti-inflammatory activity using the inhibition of protein denaturation method, with diclofenac sodium as a standard. researchgate.net The results showed that the compounds exhibited dose-dependent activity. researchgate.net Other studies have investigated the anti-inflammatory activity of heterocyclic derivatives of phenothiazine, with some compounds showing significant activity. researchgate.netnih.govingentaconnect.com The ability of N-substituted phenothiazines to inhibit NADPH oxidases, which are involved in inflammatory processes, also provides a measure of their anti-inflammatory potential. nih.gov

Cytotoxicity Assessment in Specific Cell Lines (e.g., Cancer Cell Lines)

The evaluation of cytotoxicity is a critical step in determining the potential of a compound as an anticancer agent. The in vitro cytotoxicity of this compound would be assessed against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. This assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Numerous studies have reported the cytotoxic effects of various phenothiazine derivatives against different cancer cell lines. For instance, phenothiazine-based compounds have shown activity against breast cancer (MCF-7), liver cancer (HepG2), cervical cancer (HeLa), and skin cancer (MeWo) cell lines. nih.govresearchgate.net One study found that a phenothiazine carboxamide derivative displayed IC50 values ranging from 6.96 µM to 17.97 µM against various gastric and liver cancer cell lines. tandfonline.com Another investigation into PEGylated phenothiazine derivatives reported IC50 values of 229.1 µM against HeLa cells and 161.3 µM against HepG2 cells. nih.gov

Table 3: Illustrative Cytotoxicity of Phenothiazine Derivatives in Various Cancer Cell Lines

| Compound/Derivative Type | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| PEGylated Phenothiazine (PP) | HeLa | Cervical Cancer | 229.1 µM |

| PEGylated Phenothiazine (PPO) | HepG2 | Liver Cancer | 161.3 µM |

| PEGylated Phenothiazine (PPO) | MCF-7 | Breast Cancer | 131.7 µM |

| Phenothiazine carboxamide derivative | MGC80-3 | Gastric Cancer | 6.96 µM |

| Phenothiazine carboxamide derivative | HepG2 | Liver Cancer | 17.97 µM |

| Chalcone-based phenothiazine (4k) | MCF-7 | Breast Cancer | 12 µg/mL |

| Chalcone-based phenothiazine (4b) | HepG-2 | Liver Cancer | 7.14 µg/mL |

In Vitro Cell Viability Assays

No specific in vitro cell viability data for this compound was found in the reviewed scientific literature.

However, the broader class of phenothiazine derivatives has been investigated for cytotoxic effects against various cancer cell lines. For instance, a study screening 28 phenothiazine derivatives found that several compounds exhibited cytotoxicity against Hep3B and SkHep1 liver cancer cell lines. nih.gov Notably, the derivatives were generally more cytotoxic to Hep3B cells. nih.gov The basic phenothiazine core was less cytotoxic than some of its derivatives, such as trifluoperazine, prochlorperazine (B1679090), and perphenazine. nih.gov This suggests that the substitutions on the phenothiazine ring system play a crucial role in their cytotoxic potential.

Induction of Apoptosis and Metabolic Activity Modulation

Specific studies on the induction of apoptosis or modulation of metabolic activity by this compound are not available in the current literature.

In the broader context of phenothiazine derivatives, some have been identified as potential anticancer agents in vitro, a characteristic often linked to the induction of apoptosis. nih.gov While the precise mechanisms are not always fully elucidated for every derivative, the anticancer activity of many compounds is associated with their ability to trigger programmed cell death in cancer cells.

Neuroprotective Activity in Cellular Models

There is no available data from cellular models on the neuroprotective activity of this compound.

Mechanistic Probes in Biological Systems

Interactions with Specific Enzymes and Receptors (e.g., Cholinesterases)

Specific data on the interaction of this compound with cholinesterases or other enzymes and receptors is not present in the available literature.

However, phenothiazines as a class are known to interact with various neurotransmitter systems, including dopaminergic and cholinergic signaling. nih.gov In silico target screening of phenothiazine derivatives has identified cholinesterases as common potential targets. nih.gov Furthermore, some novel phenothiazine derivatives have been shown to have significant cholinesterase modulatory effects in liver cancer cells. nih.gov Molecular docking studies have suggested that certain cytotoxic phenothiazine compounds may interact with acetylcholinesterase (AChE) and butyrylcholinesterase proteins in a manner similar to known inhibitors. nih.gov Different phenothiazine structures can exhibit selectivity in modulating cholinesterase activity, which can be dependent on the specific derivative and its concentration. nih.gov

Modulation of Cellular Pathways (e.g., Autophagy, Wnt/β-catenin signaling)

There is no information available regarding the modulation of autophagy or the Wnt/β-catenin signaling pathway by this compound.

Membrane Disruption and Permeabilization Studies

No studies concerning the membrane disruption or permeabilization effects of this compound were identified in the reviewed literature.

Efflux Pump Inhibition

There is no specific information available in the scientific literature regarding the activity of this compound as an efflux pump inhibitor. While the broader class of phenothiazine derivatives has been investigated for such properties, data pertaining to this specific compound is not present in the reviewed sources. nih.govnih.gov Phenothiazines, in general, are understood to inhibit multidrug efflux pumps in bacteria, such as Staphylococcus aureus, through a mechanism that is considered multifactorial. nih.gov This can involve direct interaction with the pump protein and a reduction in the proton motive force across the bacterial membrane. nih.gov However, without direct studies, it is not possible to attribute these characteristics to this compound.

In Vivo Pre-clinical Models (Non-mammalian, e.g., Zebrafish Embryos/Larvae)

There are no published in vivo studies using non-mammalian models like zebrafish embryos or larvae to assess the biological activity or potential toxicity of this compound. The zebrafish model is increasingly utilized in preclinical research to evaluate the effects of novel chemical entities. nih.gov However, the scientific literature to date does not include any such investigations for this specific compound.

Structure Activity Relationship Sar Studies of Phenothiazine Carboxamides

Impact of N-Substitution (e.g., Butan-2-yl vs. other alkyl/aryl groups) on Biological Activities

The substituent attached to the nitrogen atom of the carboxamide group at the N-10 position plays a pivotal role in determining the biological potency and selectivity of phenothiazine (B1677639) carboxamides. Systematic studies involving the synthesis of a large number of novel phenothiazine 10-carboxamides have explored a wide range of N-substituents, including various alkylamine and arylamine groups. nih.gov

In a comprehensive study, a series of N-substituted phenothiazine-10-yl acyl derivatives were synthesized and evaluated for their cytotoxic effects against liver cancer cell lines (Hep3B and SkHep1). nih.gov The N-substituents varied from simple alkyl chains to more complex cyclic and aromatic amines. The findings revealed that the nature of this N-substituent is a key determinant of cytotoxicity. For instance, derivatives incorporating piperazine (B1678402) moieties, such as in the established drugs prochlorperazine (B1679090) and trifluoperazine, showed significant cytotoxicity. nih.gov The study identified novel derivatives with significant cytotoxic and cholinesterase modulatory effects, yet with low in vivo toxicity in zebrafish models, highlighting the importance of the N-substituent in balancing efficacy and toxicity. nih.gov

While specific data comparing the butan-2-yl group directly with other alkyl groups in this carboxamide series is not extensively detailed in the available literature, general SAR principles suggest that factors such as the size, lipophilicity, and stereochemistry of the alkyl group are crucial. The branched nature of the butan-2-yl group, compared to a linear butyl chain, could influence binding affinity and metabolic stability. For other biological targets, such as farnesyltransferase (FTase), it has been noted that the N-alkylation of a piperazine moiety on a phenothiazine scaffold plays an important role in cell growth inhibitory activity. nih.gov For example, an ethyl group on the piperazine was found to be important for activity against prostate cancer (PC-3) cells. nih.gov This underscores that even small variations in the N-alkyl substituent can lead to significant changes in biological outcomes.

| Compound Type | N-Substituent Structure | General Biological Focus |

|---|---|---|

| Aliphatic Amine Substituted | N,N-diethyl-1-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-3-carboxamide | Cytotoxicity, Cholinesterase Modulation |

| Aliphatic Amine Substituted | 1-(2-(10H-phenothiazin-10-yl)-2-oxoethyl)piperidine-4-carboxamide | Cytotoxicity, Cholinesterase Modulation |

| Aliphatic Amine Substituted | N-benzyl-1-(2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl)piperidine-4-carboxamide | Cytotoxicity, Cholinesterase Modulation |

| Arylamine Substituted | N-aryl derivatives | Cytotoxicity, Cholinesterase Modulation |

Role of the Carboxamide Moiety in Ligand-Target Interactions

The length and flexibility of the linker are crucial. SAR studies on phenothiazine hybrids designed as farnesyltransferase inhibitors have shown that a shorter carbon chain between the phenothiazine nitrogen and the amide group can lead to a decrease in inhibitory activity. nih.gov This suggests that an optimal distance and geometry are required for effective binding to the target enzyme. The carboxamide bond itself, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, can participate directly in ligand-target interactions, forming hydrogen bonds with amino acid residues in a binding pocket. ekb.eg Molecular docking studies on related phenothiazine hybrids have shown that moieties linked to the core can interact with key residues, such as those in the binding cavity of tubulin, leading to cell cycle disruption. nih.govmdpi.com

Influence of Substituents on the Phenothiazine Ring System

Substitution on the phenothiazine rings, particularly at the C-2 position, is a well-established strategy for modulating the pharmacological activity of this class of compounds. pharmacreations.comnih.govslideshare.net Electron-withdrawing groups at the C-2 position generally increase the potency of phenothiazine derivatives for various biological activities, including antipsychotic and anti-proliferative effects. nih.govslideshare.net

Common substituents that enhance activity include chlorine (-Cl) and trifluoromethyl (-CF3). nih.gov These groups increase the hydrophobicity of the phenothiazine nucleus, which can improve membrane permeability and interaction with hydrophobic binding pockets. nih.gov For instance, in studies on multidrug resistance (MDR) reversal, phenothiazines with a -CF3 group at position 2 showed greater potency. nih.gov Conversely, hydrophilic substituents like hydroxyl (-OH) groups tend to decrease potency. nih.gov

In the context of N-10-carboxamide derivatives, while specific SAR studies focusing on ring substitution are limited, it is highly probable that these established principles apply. A 2-chloro or 2-trifluoromethyl substituent on the phenothiazine ring of a compound like N-(butan-2-yl)-10H-phenothiazine-10-carboxamide would be expected to enhance its biological activity compared to the unsubstituted counterpart. The synthesis of various 2-chloro-10H-phenothiazin-10-yl derivatives for biological screening supports the continued interest in this modification. nih.gov

Correlation of Calculated Molecular Descriptors with Biological Activity

Quantitative structure-activity relationship (QSAR) studies are powerful tools for correlating physicochemical properties (molecular descriptors) of compounds with their biological activities. For the broader class of phenothiazines, QSAR models have been developed for activities such as MDR reversal. nih.gov These studies often highlight the importance of hydrophobicity and electronic properties.

Future Research Trajectories and Potential Applications

Development of Next-Generation Phenothiazine (B1677639) Carboxamide Analogs

The synthesis of novel phenothiazine derivatives is a continuing area of interest in medicinal chemistry. nih.govnih.govresearchgate.net Building upon the N-(butan-2-yl)-10H-phenothiazine-10-carboxamide framework, the development of next-generation analogs could involve systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. Key strategies may include:

Modification of the Alkyl Chain: Altering the length, branching, and stereochemistry of the butan-2-yl group could significantly impact biological activity by influencing interactions with target proteins.

Substitution on the Phenothiazine Ring: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) on the aromatic rings of the phenothiazine nucleus can modulate the electronic properties and bioavailability of the molecule. if-pan.krakow.pl

Bioisosteric Replacement: Replacing the carboxamide linker with other functional groups, such as sulfonamides or reversed amides, could lead to analogs with different chemical stability and biological profiles.

These synthetic efforts aim to create a library of compounds for comprehensive structure-activity relationship (SAR) studies, which are crucial for identifying lead candidates with optimized therapeutic potential. nih.gov

Exploration of Novel Molecular Targets for this compound and its Derivatives

Phenothiazine derivatives are known to interact with a wide array of biological targets, including dopamine (B1211576) receptors, cholinesterases, and calmodulin. nih.govif-pan.krakow.pl For this compound and its future analogs, a key research trajectory will be the identification and validation of novel molecular targets.

In Silico Screening: Computational methods, such as reverse docking and pharmacophore modeling, can be employed to screen extensive databases of proteins to identify potential binding partners. nih.govacs.org Studies have successfully used in silico target screening to identify cholinesterases as common targets for phenothiazines. nih.gov

Biochemical and Cellular Assays: High-throughput screening of a wide range of enzymatic and cellular assays can uncover unexpected biological activities. For instance, phenothiazine derivatives have shown promise as anticancer agents, and screening against various cancer cell lines could reveal novel antiproliferative effects. researchgate.netacs.org

Chemoproteomics: This approach can be used to identify the direct protein targets of a compound within a complex biological sample, providing unbiased insights into its mechanism of action.

The potential for phenothiazine derivatives to modulate multidrug resistance in cancer cells also presents an exciting avenue for exploring P-glycoprotein and other ABC transporters as potential targets. if-pan.krakow.plnih.gov

| Potential Molecular Target Class | Examples | Rationale for Investigation |

| Enzymes | Kinases, Proteases, Cholinesterases | Phenothiazines are known to modulate enzymatic activity; derivatives could exhibit novel inhibitory profiles. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin, Histamine Receptors | The phenothiazine scaffold is a classic pharmacophore for GPCR modulation. acs.org |

| Ion Channels | Calcium, Potassium, Sodium Channels | Modulation of ion channels can affect neuronal excitability and other physiological processes. |

| Transporters | P-glycoprotein (MDR1) | Overcoming multidrug resistance is a significant challenge in cancer therapy. if-pan.krakow.pl |

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of new molecules with desired properties. For this compound, advanced computational modeling can accelerate the development of improved analogs.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of analogs with their biological activity, QSAR models can predict the activity of novel compounds before their synthesis.

Molecular Docking: This technique can predict the binding mode and affinity of a ligand to its target protein, providing insights into the key molecular interactions that drive biological activity. acs.orgirjmets.com Docking studies have been used to understand the interaction of phenothiazines with acetylcholinesterase and butyrylcholinesterase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, revealing conformational changes and the stability of binding over time.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of phenothiazine derivatives, helping to understand their chemical properties and potential for metabolic transformations. mdpi.com

A comparative molecular field analysis (CoMFA) study on phenothiazines has highlighted the importance of steric, electrostatic, and hydrophobic fields in their activity as multidrug resistance modifiers. nih.gov Similar approaches can be applied to guide the design of new this compound derivatives.

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts binding poses and affinities to target proteins. irjmets.com |

| QSAR | Establishes relationships between chemical structure and biological activity. |

| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes. |

| DFT Calculations | Investigates electronic properties and chemical reactivity. mdpi.com |

Integration of this compound into Chemical Biology Toolkits

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. This compound and its derivatives, with their potential for diverse biological activities, could be valuable additions to the chemical biologist's toolkit.

Development of Molecular Probes: By functionalizing the molecule with reporter tags (e.g., fluorescent dyes, biotin), it can be used to visualize and isolate its molecular targets in cells and tissues.

Target Deconvolution: Affinity-based probes derived from this scaffold can be used in proteomics experiments to identify the full spectrum of interacting proteins.

Modulation of Cellular Pathways: As phenothiazines are known to affect various signaling pathways, these compounds can be used to dissect complex cellular processes. nih.gov

The development of photoactivatable or clickable versions of this compound would further enhance its utility as a chemical probe for studying dynamic biological events.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Biological Interaction

The study of this compound and its analogs contributes to the broader field of heterocyclic chemistry. The synthesis of novel derivatives presents opportunities to develop new synthetic methodologies and to study the impact of structural modifications on the physicochemical properties of the phenothiazine ring system. researchgate.netmetfop.edu.in

Furthermore, elucidating the mechanism of action of these compounds at a molecular level will provide fundamental insights into how small molecules recognize and modulate the function of biological macromolecules. Understanding the specific interactions that govern the binding of these phenothiazine carboxamides to their targets can inform the design of future drugs for a wide range of diseases. The inherent bent-core structure of the phenothiazine nucleus, influenced by steric hindrance, is a key feature that dictates its interaction with biological targets. nih.gov The continued exploration of this fascinating class of molecules will undoubtedly lead to new discoveries in both chemistry and biology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(butan-2-yl)-10H-phenothiazine-10-carboxamide, and what critical reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling at the 10-position of the phenothiazine core. For example, phenothiazine derivatives are often functionalized using alkyl halides or activated carbonyl reagents under anhydrous conditions. Key parameters include temperature control (e.g., 0°C for minimizing side reactions), solvent choice (e.g., CH₂Cl₂ for solubility), and catalysts like TFA/Et₃SiH for selective alkylation . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical to isolate the product.

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous phenothiazine derivatives (e.g., triclinic crystal system, space group P1, unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) . Complementary techniques include ¹H/¹³C NMR for verifying substituent connectivity (e.g., carboxamide proton shifts at δ ~8–10 ppm) and mass spectrometry (HRMS) for molecular weight validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Phenothiazine derivatives generally exhibit low solubility in polar solvents but improved solubility in DMSO or DMF. Stability tests under varying pH (e.g., 1–14) and temperatures (e.g., 25–60°C) should be conducted via UV-Vis or HPLC monitoring. For instance, N-substituted phenothiazines are prone to oxidation; thus, storage under inert atmospheres (N₂/Ar) is recommended .

Advanced Research Questions

Q. How do electronic and steric effects of the butan-2-yl carboxamide substituent influence the compound’s photophysical or redox properties?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model electron density distribution and HOMO-LUMO gaps. Compare with experimental cyclic voltammetry data (e.g., oxidation potentials at ~0.5–1.2 V vs. Ag/AgCl) to assess how the substituent modulates redox activity. The carboxamide’s electron-withdrawing nature may reduce π-conjugation compared to electron-donating groups like ethynyl .

Q. What strategies reconcile discrepancies in reported biological activities of phenothiazine derivatives with similar substituents?

- Methodological Answer : Analyze structure-activity relationships (SAR) by comparing substituent effects on key targets (e.g., HDAC inhibition in compound 22 vs. antifungal activity in benzylidene analogs ). Use molecular docking to predict binding affinities and validate with in vitro assays (e.g., IC₅₀ measurements). Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Apply QSAR models to predict logP (lipophilicity) and bioavailability. Molecular dynamics simulations (e.g., using GROMACS) can assess membrane permeability. For instance, the butan-2-yl group may enhance lipid solubility compared to shorter alkyl chains, but steric bulk could hinder transport .

Critical Analysis of Evidence

- Structural Insights : –6 and 12 highlight conformational flexibility in phenothiazine derivatives, where substituents like ethynyl or carboxamide induce planarity or distortion in the heterocyclic core. This impacts π-π stacking and intermolecular interactions .

- Methodological Gaps : Limited data exist on the target compound’s biological activity. Extrapolate from analogs (e.g., HDAC inhibitors ), but validate with targeted assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.